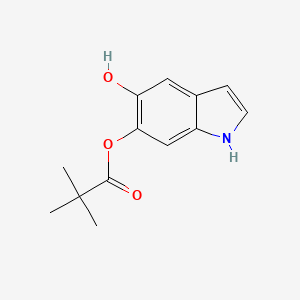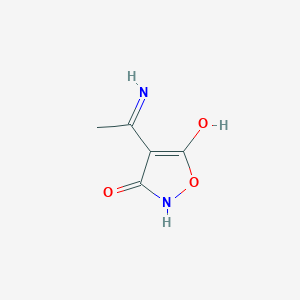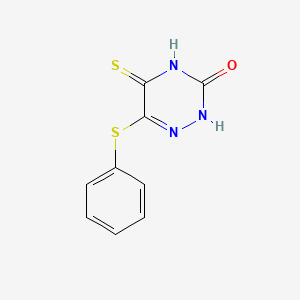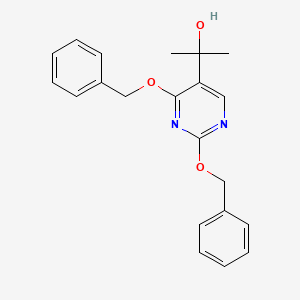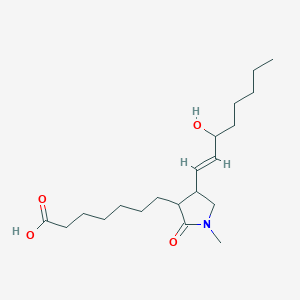
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyoctenyl group, a methyl oxopyrrolidinyl group, and a heptanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multiple steps, including the formation of the hydroxyoctenyl group, the oxopyrrolidinyl group, and the heptanoic acid chain. Common synthetic routes may involve:
Formation of the Hydroxyoctenyl Group: This step may involve the hydroxylation of an octenyl precursor using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Formation of the Oxopyrrolidinyl Group: This step may involve the cyclization of an appropriate precursor using reagents such as acetic anhydride or trifluoroacetic acid.
Formation of the Heptanoic Acid Chain: This step may involve the elongation of a shorter carbon chain using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to form an alcohol using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halides, esters
科学的研究の応用
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.
Gene Expression: Modulating the expression of genes involved in various cellular functions.
類似化合物との比較
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
7-[2-(3-Hydroxyoct-1-en-1-yl)-1H-indol-3-yl]heptanoic acid: Similar structure but contains an indole group instead of a pyrrolidinyl group.
7-[(2R,3R)-3-hydroxy-2-(oct-1-en-1-yl)-5-oxocyclopentyl]heptanoic acid: Similar structure but contains a cyclopentyl group instead of a pyrrolidinyl group.
7-[2-(3-hydroxyoct-1-en-1-yl)-5-oxocyclopent-1-en-1-yl]heptanoic acid: Similar structure but contains a cyclopent-1-en-1-yl group instead of a pyrrolidinyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C20H35NO4 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
7-[4-[(E)-3-hydroxyoct-1-enyl]-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C20H35NO4/c1-3-4-7-10-17(22)14-13-16-15-21(2)20(25)18(16)11-8-5-6-9-12-19(23)24/h13-14,16-18,22H,3-12,15H2,1-2H3,(H,23,24)/b14-13+ |
InChIキー |
ASYOPCDJMCBDPI-BUHFOSPRSA-N |
異性体SMILES |
CCCCCC(/C=C/C1CN(C(=O)C1CCCCCCC(=O)O)C)O |
正規SMILES |
CCCCCC(C=CC1CN(C(=O)C1CCCCCCC(=O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


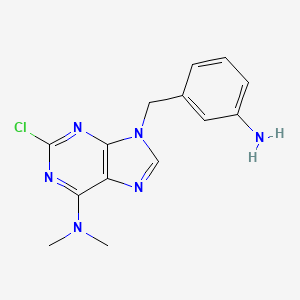
![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)


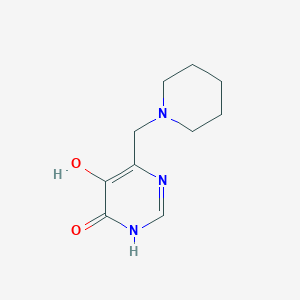
![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)

![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)
